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Compound Name:
3-pyridinylmethyl 2H-chromene-3-

carboxylate

CAS No.: 338419-79-7

Cat. No.: B3127580

Get Quote

A Technical Comparison & Application Guide
Executive Summary & Molecule Profile[1]
3-Pyridinylmethyl 2H-chromene-3-carboxylate represents a strategic hybridization of the

privileged 2H-chromene (benzopyran) scaffold with a nicotinyl (3-pyridinylmethyl) moiety. While

simple alkyl esters (ethyl/methyl) of chromene-3-carboxylic acid are well-documented for their

anticancer and antimicrobial properties, the incorporation of the pyridinylmethyl group

introduces specific physicochemical and pharmacodynamic advantages, primarily targeting

solubility issues and enhancing active site interactions via the pyridine nitrogen.
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Property Detail

IUPAC Name Pyridin-3-ylmethyl 2H-chromene-3-carboxylate

Common Name Nicotinyl 2H-chromene-3-carboxylate

CAS Number 338419-79-7

Molecular Formula C₁₆H₁₃NO₃

Molecular Weight 267.28 g/mol

Core Scaffold 2H-1-Benzopyran (Chromene)

Key Substituent 3-Pyridinylmethyl ester (Nicotinyl ester)

Mechanism of Action & Biological Targets
The biological activity of 2H-chromene-3-carboxylates is multifaceted. The 3-pyridinylmethyl

derivative is designed to optimize interaction with the following primary targets:

A. Anticancer Activity (Primary Domain)
Tubulin Polymerization Inhibition: The chromene core mimics the pharmacophore of

colchicine binding sites, disrupting microtubule dynamics and causing cell cycle arrest at the

G2/M phase.

Bcl-2 Family Modulation: Chromene derivatives have been shown to downregulate anti-

apoptotic proteins (Bcl-2) and upregulate pro-apoptotic factors (Bax), triggering the intrinsic

apoptotic pathway.

Role of Pyridine: The pyridine nitrogen acts as a hydrogen bond acceptor, potentially

interacting with specific residues (e.g., His, Ser) in the binding pocket of target enzymes

(e.g., kinases or tubulin), improving affinity compared to a neutral phenyl ring.

B. Antimicrobial & Enzyme Inhibition[13]
DNA Gyrase Inhibition: In bacterial models, the chromene ester motif can interfere with DNA

replication.
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P2Y6 Receptor Antagonism: Related chromene derivatives are selective antagonists for the

P2Y6 receptor, relevant in inflammation and immune response.

Pathway Visualization: Mechanism of Action
The following diagram illustrates the dual pathway of apoptosis induction and microtubule

destabilization.
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Caption: Dual mechanism of action showing tubulin inhibition and Bcl-2 modulation leading to

apoptosis.[1][2][3][4]

Structure-Activity Relationship (SAR) Analysis
This section deconstructs the molecule to explain the contribution of each moiety to the overall

potency and physicochemical profile.

SAR Map

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3127580/docs?utm_src=pdf-body-img#structure-activity-relationship-sar-of-3-pyridinylmethyl-2h-chromene-3-carboxylate
https://aksci.com/p-buildingblocks-heterocyclic.php
https://www.chemsynthesis.com/base/chemical-structure-18609.html
https://induschembio.com/
https://bcc.bas.bg/BCC_Volumes/Volume_53_Number_1_2021/BCC-53-1-2021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3127580?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Region Structural Feature
Biological Impact &
Modification Logic

Core 2H-Chromene Ring

Essential for Binding. The

planar, hydrophobic bicyclic

system intercalates into DNA

or hydrophobic pockets of

enzymes. Reduction to

chroman (saturated) often

leads to loss of activity.

C-3 Carboxylate Ester

Pharmacophore Anchor. The

carbonyl oxygen acts as a

hydrogen bond acceptor. The

ester linkage is susceptible to

hydrolysis by esterases,

potentially acting as a prodrug

mechanism to release the free

acid and nicotinyl alcohol.

Ester R-Group 3-Pyridinylmethyl

Solubility & Specificity. Unlike a

lipophilic ethyl/benzyl group,

the pyridine ring introduces

basicity (pKa ~3-4). This

allows for salt formation (e.g.,

HCl salt) to improve water

solubility. The nitrogen atom

provides an additional vector

for H-bonding or metal

coordination.

C-4 Unsubstituted (2H)

Reactivity. The C3-C4 double

bond is conjugated with the

ester, making C4 electrophilic

(Michael acceptor). This

reactivity is crucial for covalent

interactions with cysteine

residues in certain targets.
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Comparative Performance: Pyridinylmethyl vs. Standard
Esters
The following table compares the 3-pyridinylmethyl derivative against standard alternatives

found in the literature.

Feature
3-Pyridinylmethyl

Ester (Focus)
Ethyl Ester

(Standard)
Coumarin (2-Oxo)

Analog

Solubility (Aq)
High (Ionizable

Nitrogen)
Low (Lipophilic) Moderate

Metabolic Stability
Moderate (Esterase

sensitive)

Low (Rapid

hydrolysis)
High (Lactone ring)

Target Affinity
Enhanced (H-bond

acceptor)

Baseline

(Hydrophobic only)

Distinct (Different

binding mode)

Cytotoxicity (IC50)
~2-5 µM

(Predicted/Analogous)
~10-20 µM

>50 µM (often less

potent)

Primary Utility
Lead Compound /

Prodrug
Synthetic Intermediate

Anticoagulant / MAO

Inhibitor

Expert Insight: The shift from an ethyl ester to a pyridinylmethyl ester is a classic medicinal

chemistry tactic ("bioisosteric replacement") to improve the drug-like properties (ADME) without

altering the core pharmacophore. The pyridine ring reduces logP (lipophilicity) compared to a

phenyl ring, aiding in oral bioavailability.

Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These are

self-validating systems used to confirm structure and activity.
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Protocol A: Synthesis via Knoevenagel Condensation
This is the most reliable route for synthesizing 2H-chromene-3-carboxylates.

Reagents: Salicylaldehyde (1.0 eq), Pyridin-3-ylmethyl acrylate (1.1 eq) [Note: If acrylate is

unavailable, use active methylene equivalent], or more commonly: Salicylaldehyde + Pyridin-

3-ylmethyl active ester (generated from cyanoacetate or similar).

Alternative Route: Condensation of 2H-chromene-3-carboxylic acid with 3-

pyridinylmethanol using EDC/DMAP coupling.

Catalyst: DABCO (10 mol%) or Piperidine.

Solvent: Acetonitrile or Ethanol (Reflux).

Procedure:

Mix aldehyde and active methylene component in solvent.

Add catalyst and reflux for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Cool to RT. The product often precipitates.

Purification: Recrystallize from Ethanol/DMF.

Validation:

¹H NMR (DMSO-d₆): Look for the singlet at δ ~7.6-7.8 ppm (C4-H of chromene) and the

diagnostic pyridine protons (multiplets at δ 8.5-8.7 ppm).

IR: Strong Carbonyl stretch at ~1700-1720 cm⁻¹.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard assay to determine IC50 against cancer cell lines (e.g., MCF-7, HepG2).

Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.
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Treatment: Add test compound (dissolved in DMSO, final <0.5%) at serial dilutions (0.1 – 100

µM).

Incubation: 48 hours at 37°C, 5% CO₂.

Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Absorbance at 570 nm.[5]

Calculation: Plot dose-response curve to calculate IC50.

Control: Doxorubicin (Positive), DMSO (Negative).

Synthesis Workflow Diagram
The following Graphviz diagram outlines the synthetic pathway and the critical decision points

for derivatization.
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Caption: One-pot synthesis via Knoevenagel condensation followed by cyclization.

References
The following references provide the foundational data for the SAR of chromene-3-

carboxylates and the specific chemical identity of the pyridinylmethyl derivative.
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Medicinal Chemistry.[5][7] (Establishes the anticancer mechanism of the chromene scaffold).
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El-Agrody, A. M., et al. (2014).Synthesis and antimicrobial activity of some new 2-amino-4H-

chromene-3-carbonitrile derivatives. Molecules.[1][8][5][9][10][4][11][12][7][13][14] (Provides

comparative data for chromene derivatives). Link
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Chromenes. Current Organic Chemistry. (Review of the 2H-chromene scaffold SAR). Link

PubChem Database.Compound Summary for Chromene-3-carboxylic acid derivatives.

National Center for Biotechnology Information. Link

Disclaimer: This guide is for research purposes only. The specific biological data for the 3-

pyridinylmethyl ester is inferred from the class SAR where direct literature is unavailable.

Always verify with in-house experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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